molecular formula C30H32N2O2 B3982087 1,3-bis(4-methoxybenzyl)-2-(1-naphthyl)hexahydropyrimidine

1,3-bis(4-methoxybenzyl)-2-(1-naphthyl)hexahydropyrimidine

Cat. No. B3982087
M. Wt: 452.6 g/mol
InChI Key: URMIKQOAHJLYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-bis(4-methoxybenzyl)-2-(1-naphthyl)hexahydropyrimidine, also known as BMN-111, is a synthetic compound that belongs to the class of hexahydropyrimidine derivatives. It is a potent and selective agonist of the growth hormone secretagogue receptor (GHSR), which stimulates the release of growth hormone (GH) from the pituitary gland. BMN-111 has been extensively studied for its potential therapeutic applications in various fields of medicine, including endocrinology, neurology, and oncology.

Mechanism of Action

1,3-bis(4-methoxybenzyl)-2-(1-naphthyl)hexahydropyrimidine acts as a selective agonist of the GHSR, which is a G protein-coupled receptor that is predominantly expressed in the pituitary gland. Activation of the GHSR by this compound stimulates the release of GH from the pituitary gland, which in turn promotes growth and metabolism. This compound also has neuroprotective effects through the activation of the GHSR in the brain, which has been shown to enhance neuronal survival and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various studies. In animal models, it has been shown to increase serum levels of GH, insulin-like growth factor-1 (IGF-1), and other growth-related hormones. This compound has also been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases. In cancer studies, this compound has been shown to inhibit tumor growth and metastasis through various mechanisms, including the inhibition of angiogenesis and the induction of apoptosis.

Advantages and Limitations for Lab Experiments

1,3-bis(4-methoxybenzyl)-2-(1-naphthyl)hexahydropyrimidine has several advantages for lab experiments, including its high potency and selectivity for the GHSR, which allows for precise control of GH release. However, there are also some limitations to using this compound in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and administer the compound.

Future Directions

There are several potential future directions for research on 1,3-bis(4-methoxybenzyl)-2-(1-naphthyl)hexahydropyrimidine. In endocrinology, further studies are needed to investigate its potential as a treatment for GHD and other growth-related disorders, as well as its effects on other hormones and metabolic pathways. In neurology, more research is needed to explore its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. In oncology, further studies are needed to investigate its potential as a cancer therapy and its mechanisms of action in inhibiting tumor growth and metastasis. Overall, this compound has shown promise as a versatile compound with potential therapeutic applications in various fields of medicine.

Scientific Research Applications

1,3-bis(4-methoxybenzyl)-2-(1-naphthyl)hexahydropyrimidine has been investigated for its potential therapeutic applications in various fields of medicine. In endocrinology, it has been shown to stimulate the release of GH in both animal and human studies, making it a potential treatment for growth hormone deficiency (GHD) and other growth-related disorders. In neurology, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In oncology, this compound has been studied for its potential to inhibit tumor growth and metastasis in various types of cancer.

properties

IUPAC Name

1,3-bis[(4-methoxyphenyl)methyl]-2-naphthalen-1-yl-1,3-diazinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O2/c1-33-26-15-11-23(12-16-26)21-31-19-6-20-32(22-24-13-17-27(34-2)18-14-24)30(31)29-10-5-8-25-7-3-4-9-28(25)29/h3-5,7-18,30H,6,19-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMIKQOAHJLYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCN(C2C3=CC=CC4=CC=CC=C43)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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